2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H16F3N5O2S and its molecular weight is 411.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide represents a novel class of triazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The chemical structure of the compound can be represented as follows:
This compound features a triazolo-pyrimidine core with a thioether linkage and a trifluoromethyl-substituted phenyl group. The presence of these functional groups is critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have shown significant inhibitory effects on various cancer cell lines by targeting key signaling pathways such as the ERK signaling pathway. One study reported that derivatives exhibited IC50 values in the low micromolar range against MCF-7 and HCT-116 cell lines, suggesting potent antiproliferative activity .
Table 1: Anticancer Activity of Triazolo Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 1 | MCF-7 | 3.91 | Tubulin polymerization inhibition |
Compound 2 | HCT-116 | 0.53 | Induction of apoptosis |
Compound 3 | A549 | 0.68 | Inhibition of ERK signaling |
Antimicrobial Activity
Triazolo derivatives are also noted for their antimicrobial properties. The compound's structural components suggest potential efficacy against bacterial strains. A related study demonstrated that triazolo[4,3-a]pyrazine derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Related Triazolo Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
The mechanism of action for this class of compounds often involves interaction with specific molecular targets such as receptors or enzymes, leading to modulation of cellular pathways. For example, triazolo derivatives have been shown to inhibit key kinases involved in cancer cell proliferation and survival .
In particular, the compound's ability to induce apoptosis in cancer cells may be linked to its interference with cell cycle regulation and apoptotic signaling pathways.
Case Studies
- Case Study on Anticancer Activity : A recent investigation into the effects of triazolo derivatives on MGC-803 gastric cancer cells revealed that treatment with these compounds resulted in significant G2/M phase arrest and apoptosis induction. The study highlighted the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors as pivotal mechanisms .
- Case Study on Antimicrobial Efficacy : Another study evaluated a series of triazolo compounds for their antibacterial properties against resistant strains. The results indicated that certain modifications to the triazole structure enhanced antibacterial activity significantly, paving the way for further development in antibiotic therapies .
Propiedades
IUPAC Name |
2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O2S/c1-2-3-12-8-13(26)22-15-23-24-16(25(12)15)28-9-14(27)21-11-6-4-10(5-7-11)17(18,19)20/h4-8H,2-3,9H2,1H3,(H,21,27)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWGQLNSYBCRHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.